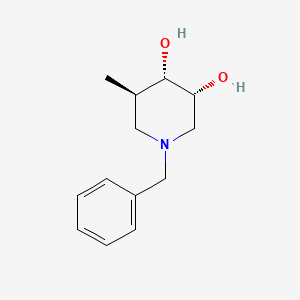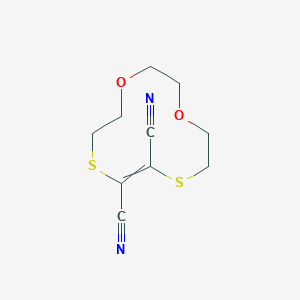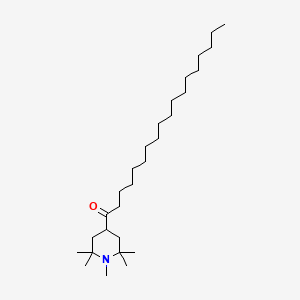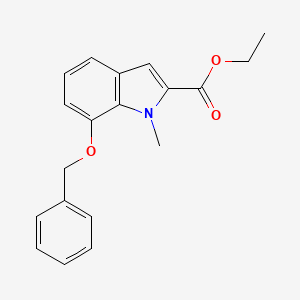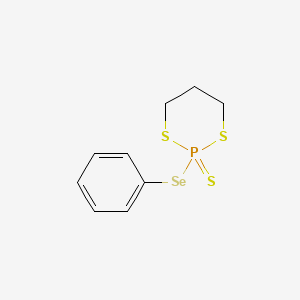
1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide is a chemical compound with the molecular formula C₉H₁₁PS₃Se. It is characterized by the presence of a dithiaphosphorinane ring, which is a six-membered ring containing phosphorus and sulfur atoms. The compound also contains a phenylseleno group and an additional sulfur atom. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide typically involves the reaction of a dithiaphosphorinane precursor with a phenylseleno reagent. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation. The temperature and reaction time can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylseleno group to a phenylselane group.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylselane derivatives.
Substitution: Various substituted dithiaphosphorinane derivatives.
Scientific Research Applications
1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The phenylseleno group can undergo redox reactions, influencing the redox state of biological systems. The compound can also form covalent bonds with thiol groups in proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-: Lacks the additional sulfur atom present in 1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-sulfide.
1,3,2-Dithiaphosphorinane, 2-(phenylthio)-, 2-sulfide: Contains a phenylthio group instead of a phenylseleno group.
1,3,2-Dithiaphosphorinane, 2-(phenylseleno)-, 2-oxide: Contains an oxygen atom instead of the additional sulfur atom.
Uniqueness
This compound is unique due to the presence of both a phenylseleno group and an additional sulfur atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
651727-20-7 |
|---|---|
Molecular Formula |
C9H11PS3Se |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-phenylselanyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane |
InChI |
InChI=1S/C9H11PS3Se/c11-10(12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
CMXKFUQQKGWTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSP(=S)(SC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
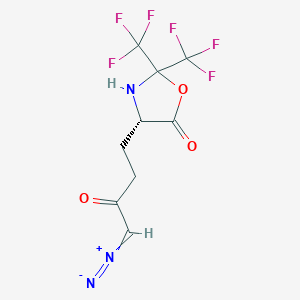
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
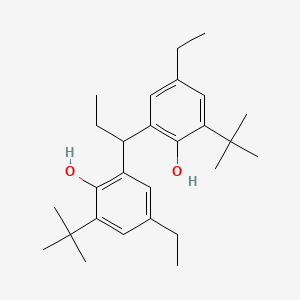
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)
![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
